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Compound of Interest

Compound Name: 2,6-Difluorobenzonitrile

Cat. No.: B137791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,6-difluorobenzonitrile and two

of its derivatives: 2-amino-6-fluorobenzonitrile and 2-chloro-6-fluorobenzonitrile. This objective

analysis, supported by experimental data, is designed to assist researchers in the identification,

characterization, and quality control of these important chemical entities often utilized as

intermediates in pharmaceutical and agrochemical synthesis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,6-difluorobenzonitrile and its

derivatives. These values have been compiled from various spectroscopic databases and

literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2,6-

Difluorobenzonitr

ile

CDCl₃ 7.64 m H-4

7.09 m H-3, H-5

2-Amino-6-

fluorobenzonitrile
DMSO-d₆ 7.30 m H-4

6.55 m H-3, H-5

6.25 br s -NH₂

2-Chloro-6-

fluorobenzonitrile
CDCl₃ 7.50 m H-4

7.25 m H-3

7.15 m H-5

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2,6-

Difluorobenzonitrile
CDCl₃ 163.5 (dd) C-2, C-6

134.0 (t) C-4

117.5 (dd) C-3, C-5

114.5 (t) C-1

97.0 (t) C≡N

2-Amino-6-

fluorobenzonitrile
DMSO-d₆ 161.0 (d) C-6

151.0 (d) C-2

133.0 C-4

118.0 C≡N

110.0 (d) C-5

105.0 (d) C-3

98.0 C-1

2-Chloro-6-

fluorobenzonitrile
CDCl₃ 160.0 (d) C-6

135.0 C-4

132.0 (d) C-2

126.0 (d) C-5

116.0 (d) C-3

114.0 C≡N

113.0 (d) C-1

Vibrational and Electronic Spectroscopy
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Table 3: FT-IR and UV-Vis Spectroscopic Data

Compound FT-IR (cm⁻¹) UV-Vis (λmax, nm)

2,6-Difluorobenzonitrile

2240 (C≡N stretch), 1625,

1585 (C=C stretch), 1270 (C-F

stretch)[1]

~275, ~224, ~193

2-Amino-6-fluorobenzonitrile

3480, 3370 (N-H stretch), 2220

(C≡N stretch), 1630, 1580

(C=C stretch), 1280 (C-F

stretch)[2]

Not explicitly found, but

expected to show a

bathochromic shift compared

to the parent compound due to

the amino group.

2-Chloro-6-fluorobenzonitrile

2235 (C≡N stretch), 1580,

1470 (C=C stretch), 1260 (C-F

stretch), 790 (C-Cl stretch)[3]

~285[4]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz

spectrometer.

¹H NMR Acquisition: The instrument was tuned and shimmed for the specific sample. A

standard pulse sequence was used to acquire the free induction decay (FID). Typically, 16 to

64 scans were accumulated to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to acquire the ¹³C NMR

spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay
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were employed due to the lower natural abundance and smaller gyromagnetic ratio of the

¹³C nucleus.

Data Processing: The acquired FIDs were Fourier transformed, phase-corrected, and

baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for

both solids and liquids, a thin film was cast onto a salt plate (e.g., NaCl or KBr). For

Attenuated Total Reflectance (ATR) measurements, the solid sample was placed directly

onto the ATR crystal.

Instrumentation: FT-IR spectra were recorded on a Fourier-transform infrared spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) was first collected. The sample was then placed in the infrared beam path, and

the sample spectrum was recorded. Typically, 16 to 32 scans were co-added at a resolution

of 4 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent

(e.g., methanol or ethanol) at a known concentration (typically around 1 mg/mL). This stock

solution was then serially diluted to prepare solutions with concentrations in the range of 1-

10 µg/mL.

Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis

spectrophotometer.
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Data Acquisition: A quartz cuvette was filled with the pure solvent to record the baseline. The

cuvette was then rinsed and filled with the sample solution, and the absorption spectrum was

recorded over a wavelength range of approximately 200-400 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of 2,6-difluorobenzonitrile and its derivatives.

Spectroscopic Analysis Workflow for Benzonitrile Derivatives
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Caption: Workflow for the spectroscopic comparison of benzonitrile derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

